![molecular formula C15H15NO3 B1462026 Methyl 4-[(2-hydroxybenzyl)amino]benzoate CAS No. 855739-17-2](/img/structure/B1462026.png)

Methyl 4-[(2-hydroxybenzyl)amino]benzoate

Vue d'ensemble

Description

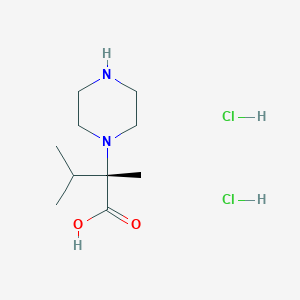

“Methyl 4-[(2-hydroxybenzyl)amino]benzoate” is a derivative of Methyl 4-aminobenzoate, also known as PABA (Para-AminoBenzoic Acid) Methyl Ester . PABA is a compound that is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics .

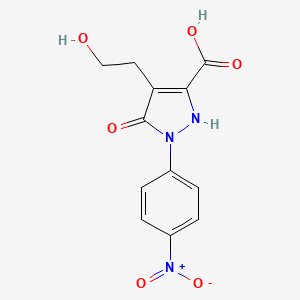

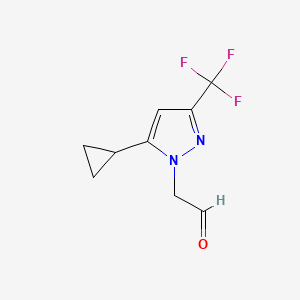

Molecular Structure Analysis

The molecular structure of “Methyl 4-[(2-hydroxybenzyl)amino]benzoate” would likely be similar to that of Methyl 4-aminobenzoate, with the addition of a 2-hydroxybenzyl group attached to the amino group .Applications De Recherche Scientifique

Synthesis and Labeling

A significant application involves the synthesis and labeling of compounds for research purposes. Taylor et al. (1996) described the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate. This process involves carbonation, esterification, coupling, and reduction steps, leading to compounds with high specific activities, useful in tracing and studying biochemical pathways and interactions (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Microbial Degradation Pathways

Understanding the microbial degradation pathways of aromatic compounds is crucial for environmental and biotechnological applications. Cowles, Nichols, and Harwood (2000) revealed that the regulator BenR controls the degradation pathways of benzoate and methylbenzoate in Pseudomonas putida, demonstrating the microbial capacity to transform similar compounds for energy and growth (Cowles, Nichols, & Harwood, 2000).

Phenolic Compound Transformations

Research by Bisaillon et al. (1993) on the anaerobic consortium's ability to transform phenolic compounds under methanogenic conditions highlights the potential for environmental remediation and bioconversion processes. This study demonstrates the transformation of phenol to benzoate and other related transformations, suggesting applications in biodegradation and the synthesis of value-added chemicals from waste phenolics (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Antioxidant Synthesis and Activity

The synthesis of new derivatives containing 2,6-dimethoxyphenol and their antioxidant properties were explored by Hussain (2016). This research points to the potential pharmaceutical and cosmetic applications of methyl 4-[(2-hydroxybenzyl)amino]benzoate derivatives as antioxidants, highlighting the importance of these compounds in developing novel antioxidants (Hussain, 2016).

Material Science Applications

Abdullmajed et al. (2021) investigated the synthesis and optical properties of derived Schiff base compounds from ethyl-4-amino benzoate, showing promising results for optical limiting and nonlinear optical applications. This research opens avenues for the use of such compounds in the development of new materials for photonic and optoelectronic devices (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Propriétés

IUPAC Name |

methyl 4-[(2-hydroxyphenyl)methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-15(18)11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIZWJSEBWCMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-hydroxybenzyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)

![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)

![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)